molecular formula C14H17NO B13207889 3-Benzoyl-8-azabicyclo[3.2.1]octane

3-Benzoyl-8-azabicyclo[3.2.1]octane

Cat. No.: B13207889
M. Wt: 215.29 g/mol
InChI Key: MSYRTJJNUYMMTJ-UHFFFAOYSA-N
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Description

3-Benzoyl-8-azabicyclo[3.2.1]octane is a bicyclic compound that features prominently in the structure of tropane alkaloids. These alkaloids are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

The synthesis of 3-Benzoyl-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another method involves desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on these stereoselective synthetic routes to ensure the desired enantiomeric purity and yield.

Chemical Reactions Analysis

3-Benzoyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Comparison with Similar Compounds

3-Benzoyl-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potential for diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone

InChI

InChI=1S/C14H17NO/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12/h1-5,11-13,15H,6-9H2

InChI Key

MSYRTJJNUYMMTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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